molecular formula C16H22N6O B1667511 BRD32048

BRD32048

Cat. No.: B1667511
M. Wt: 314.39 g/mol
InChI Key: PVHJDJWPRZUURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of novel triazine derivatives is an active area of research, given the wide range of biological activities exhibited by this class of compounds. Future research could involve studying the synthesis, characterization, and biological activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for BRD32048 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: BRD32048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazine ring and the piperidinylmethyl group . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, substitution reactions can yield various derivatives of the compound, while oxidation reactions can lead to the formation of oxidized triazine derivatives .

Comparison with Similar Compounds

Similar Compounds: BRD32048 is similar to other triazine derivatives that have been studied for their biological activities. Some of these compounds include:

Uniqueness: What sets this compound apart from these similar compounds is its specific binding affinity for the ETV1 transcription factor and its ability to inhibit ETV1-mediated transcriptional activity and cancer cell invasion . This unique combination of properties makes this compound a valuable compound for targeted cancer therapy and research.

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHJDJWPRZUURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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